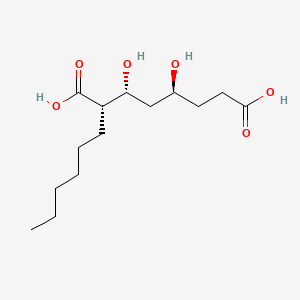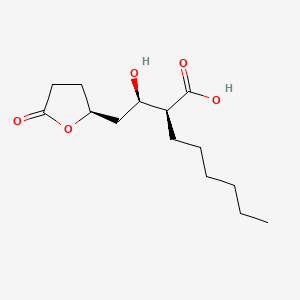
RU-505
Übersicht
Beschreibung
RU-505 ist eine synthetische Verbindung, die für ihre Rolle als Interaktionsinhibitor von Amyloid-beta-Fibrinogen bekannt ist. Diese Verbindung hat sich in Modellen der Alzheimer-Krankheit als vielversprechend erwiesen, um veränderte Thrombose und kognitiven Verfall zu verhindern . This compound ist hoch permeabel für die Blut-Hirn-Schranke und wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen untersucht .
Wissenschaftliche Forschungsanwendungen
RU-505 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound wird als Modellverbindung verwendet, um die Wechselwirkungen zwischen Amyloid-beta und Fibrinogen zu untersuchen.
Biologie: Die Verbindung wird in biologischen Studien eingesetzt, um ihre Auswirkungen auf zelluläre Prozesse und Interaktionen zu untersuchen.
Medizin: This compound hat sich als potenzielles Therapeutikum für die Alzheimer-Krankheit gezeigt, indem es die zerebrale Amyloid-Angiopathie reduziert und die kognitive Funktion in Tiermodellen verbessert
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Wechselwirkung zwischen Amyloid-beta und Fibrinogen hemmt. Diese Hemmung verhindert die Bildung von abnormalen Blutgerinnseln im Gehirn, die mit der Alzheimer-Krankheit verbunden sind. This compound bindet an Amyloid-beta, verhindert dessen Wechselwirkung mit Fibrinogen und reduziert so die zerebrale Amyloid-Angiopathie und verbessert die Durchblutung . Die Verbindung reduziert auch Entzündungen und Mikrogliose im Gehirn, was zu ihren neuroprotektiven Wirkungen beiträgt .
Biochemische Analyse
Biochemical Properties
RU-505 plays a crucial role in biochemical reactions by inhibiting the interaction between amyloid-β (Aβ) and fibrinogen. This interaction is known to alter fibrin clot structure and delay clot degradation, contributing to cerebrovascular abnormalities in Alzheimer’s disease . This compound has a higher efficacy for inhibiting monomeric forms of Aβ bound to fibrinogen over oligomeric forms . In vitro studies have shown that this compound normalizes fibrin clot formation disrupted by Aβ42 . The compound interacts with Aβ and fibrinogen, preventing the formation of abnormal blood clots and improving blood flow in the brain .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In Alzheimer’s disease mouse models, treatment with this compound has been shown to reduce inflammation and improve blood flow in the brain . The compound also improves spatial memory and cognitive function in these mice . This compound influences cell signaling pathways by inhibiting the interaction between Aβ and fibrinogen, which in turn reduces the formation of abnormal blood clots and inflammation . This leads to improved neuronal function and reduced cognitive decline in Alzheimer’s disease models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with amyloid-β (Aβ) and fibrinogen. This compound effectively inhibits the interaction between Aβ and fibrinogen, preventing the formation of abnormal fibrin clots that contribute to cerebrovascular abnormalities in Alzheimer’s disease . The compound has an IC50 of 5.00 and 2.72 μM in fluorescence polarization (FP) and AlphaLISA assays, respectively . This compound is highly permeable to the blood-brain barrier, allowing it to exert its effects in the brain . By inhibiting the Aβ-fibrinogen interaction, this compound reduces vascular amyloid deposition and microgliosis, leading to improved cognitive function in Alzheimer’s disease models .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time in both in vitro and in vivo studies. Chronic treatment with this compound (35 mg/kg, subcutaneously, every other day for 3 months) in Alzheimer’s disease mouse models has been shown to decrease Aβ deposition in blood vessels and cortical fibrinogen infiltration . This long-term treatment also reduces microgliosis and improves spatial memory in treated mice compared with vehicle control mice . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promising results in Alzheimer’s disease models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In Alzheimer’s disease mouse models, a dosage of 35 mg/kg administered subcutaneously every other day for 3 months has been shown to significantly reduce vascular amyloid deposition and improve cognitive function . Higher dosages of this compound have not been extensively studied, but it is important to consider potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with amyloid-β (Aβ) and fibrinogen. By inhibiting the Aβ-fibrinogen interaction, this compound normalizes fibrin clot formation and degradation in the presence of Aβ42 . The compound’s effects on metabolic flux or metabolite levels have not been extensively studied, but its role in reducing vascular amyloid deposition and improving cognitive function suggests that it may influence metabolic pathways related to Alzheimer’s disease .
Transport and Distribution
This compound is highly permeable to the blood-brain barrier, allowing it to be effectively transported and distributed within the brain . The compound’s interaction with amyloid-β (Aβ) and fibrinogen facilitates its localization in areas affected by Alzheimer’s disease . This compound’s transport and distribution within cells and tissues have not been extensively studied, but its ability to cross the blood-brain barrier is a key factor in its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound has not been extensively studied, but its ability to cross the blood-brain barrier and interact with amyloid-β (Aβ) and fibrinogen suggests that it may localize in areas affected by Alzheimer’s disease . The compound’s effects on its activity or function within specific compartments or organelles have not been well characterized, but its role in reducing vascular amyloid deposition and improving cognitive function indicates that it may have important subcellular effects .
Vorbereitungsmethoden
RU-505 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Pyrazolo[1,5-a]pyrimidin-Kerns beinhalten. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des Pyrazolo[1,5-a]pyrimidin-Kerns: Dies wird erreicht, indem geeignete Ausgangsstoffe unter kontrollierten Bedingungen umgesetzt werden.
Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschten chemischen Eigenschaften zu erreichen.
Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber die Verbindung wird in der Regel in Forschungslabors für wissenschaftliche Studien hergestellt .
Analyse Chemischer Reaktionen
RU-505 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, um reduzierte Formen zu liefern.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wirkmechanismus
RU-505 exerts its effects by inhibiting the interaction between amyloid-beta and fibrinogen. This inhibition prevents the formation of abnormal blood clots in the brain, which are associated with Alzheimer’s disease. This compound binds to amyloid-beta, preventing it from interacting with fibrinogen and thereby reducing cerebral amyloid angiopathy and improving blood flow . The compound also reduces inflammation and microgliosis in the brain, contributing to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
RU-505 ist einzigartig in seiner Fähigkeit, die Wechselwirkung zwischen Amyloid-beta und Fibrinogen spezifisch zu hemmen. Ähnliche Verbindungen umfassen andere Amyloid-beta-Inhibitoren und Fibrinogen-Interaktionsinhibitoren. this compound zeichnet sich durch seine hohe Permeabilität für die Blut-Hirn-Schranke und seine Wirksamkeit bei der Reduktion der zerebralen Amyloid-Angiopathie aus .
Ähnliche Verbindungen
Amyloid-beta-Inhibitoren: Verbindungen, die die Aggregation von Amyloid-beta-Peptiden hemmen.
Fibrinogen-Interaktionsinhibitoren: Verbindungen, die die Wechselwirkung zwischen Fibrinogen und anderen Proteinen verhindern
Der einzigartige Wirkmechanismus von this compound und seine Fähigkeit, die kognitive Funktion in Modellen der Alzheimer-Krankheit zu verbessern, machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung .
Eigenschaften
IUPAC Name |
N-benzyl-2-tert-butyl-N-[2-(dimethylamino)ethyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FN5O/c1-28(2,3)25-18-26-30-23(17-24(34(26)31-25)21-11-13-22(29)14-12-21)27(35)33(16-15-32(4)5)19-20-9-7-6-8-10-20/h6-14,17-18H,15-16,19H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFHHCFJJZWFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=CC(=NC2=C1)C(=O)N(CCN(C)C)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


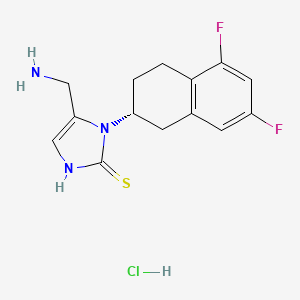
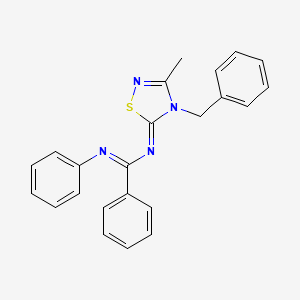

![(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610514.png)

![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B610519.png)
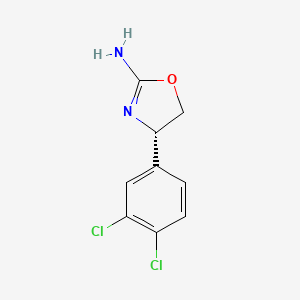

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)
